1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thienotriazolopyrimidinone core fused with a piperazine moiety substituted at the 3-methoxyphenyl position and a propyl chain at the 4-position (Fig. 1). Its structure integrates multiple pharmacophores, including the triazolopyrimidinone system (implicated in kinase inhibition) and the 3-methoxyphenylpiperazine group (associated with serotonin receptor modulation) .
Properties
IUPAC Name |
12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-3-10-29-23(32)22-19(9-15-34-22)30-20(25-26-24(29)30)7-8-21(31)28-13-11-27(12-14-28)17-5-4-6-18(16-17)33-2/h4-6,9,15-16H,3,7-8,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKWAORKYNFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” are the ATF4 and NF-kB proteins. These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, by forming favorable interactions with their active residues. This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 480.6 g/mol. Its structure includes a thieno-triazolo-pyrimidine core linked to a piperazine moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₈N₆O₃S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1189975-80-1 |
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to modulate pathways associated with:
- Serotonin Receptors : Potentially influencing mood and anxiety.
- Dopamine Receptors : Implications in neurological disorders.
- Enzymatic Activity : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Studies have shown that derivatives similar to this compound can enhance serotonin levels in the brain, suggesting potential use in treating depression.
- Antipsychotic Properties : Its interaction with dopamine receptors may lend it efficacy in managing symptoms of schizophrenia.
- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation markers in vitro.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Study on Neurotransmitter Modulation : A study demonstrated that the compound significantly increased serotonin levels in rat models, indicating its potential as an antidepressant .
- Inhibition of Enzymatic Activity : Research published in pharmacological journals highlighted its effectiveness as an inhibitor of specific enzymes linked to neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of similar triazolo-pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. The presence of the piperazine moiety further aids in the modulation of biological activity through receptor interactions .
CNS Activity
Compounds containing piperazine structures are often linked to neuropharmacological effects. The specific compound has been studied for its potential as an anxiolytic or antidepressant agent due to its ability to interact with serotonin receptors . The methoxyphenyl group may enhance lipophilicity, facilitating blood-brain barrier penetration.
Anti-inflammatory Properties
Recent studies have focused on the anti-inflammatory potential of similar compounds. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed in related structures, suggesting that this compound may also possess anti-inflammatory effects . This property is particularly relevant in the treatment of chronic inflammatory diseases.
Synthesis Methodologies
The synthesis of 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be achieved through several methodologies:
-
Multi-step Synthesis :
- Initial formation of the piperazine derivative.
- Introduction of the thieno-triazolo-pyrimidine core through cyclization reactions.
- Final modifications to introduce the methoxyphenyl group.
- Reagents and Conditions :
Case Study 1: Antitumor Evaluation
In a study evaluating similar triazolo-pyrimidines for antitumor activity, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results demonstrated that modifications in the substituents significantly influenced cytotoxicity levels, with certain derivatives showing IC50 values in low micromolar ranges .
Case Study 2: CNS Activity Assessment
Another investigation assessed the anxiolytic potential of piperazine-containing compounds in animal models. Behavioral tests indicated significant reduction in anxiety-like behaviors upon administration of these compounds compared to controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of thieno-triazolo-pyrimidinone derivatives. Key structural analogs, their substituent variations, and inferred properties are summarized below:
Substituent Variations and Pharmacological Implications
Piperazine Group Modifications
- Target Compound: The 3-methoxyphenylpiperazine substituent may enhance serotonin receptor (e.g., 5-HT1A/5-HT2A) affinity due to the electron-donating methoxy group, which is known to improve receptor binding in related arylpiperazines .
- Analog from : Replaces the 3-methoxyphenyl group with a benzyl moiety. Benzylpiperazines are frequently associated with dopamine D2/D3 receptor interactions, suggesting divergent neurological targets compared to the target compound .
- Analog from : Substitutes the 3-methoxyphenyl group with a pyrimidinyl group.
Alkyl Chain Modifications
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Isomerization Effects: highlights that pyrazolo-triazolo-pyrimidine analogs undergo isomerization under varying conditions, which can alter receptor binding or solubility.
- Cytotoxicity: No direct cytotoxicity data are provided for the target compound. However, analogs with pyrimidinylpiperazine groups () may exhibit higher cytotoxicity due to kinase inhibition, whereas methoxyphenyl derivatives (target compound) might prioritize CNS activity .
- Synthetic Yields : Propyl and butyl analogs (e.g., ) require rigorous purification due to increased steric hindrance during alkylation, unlike ethyl derivatives .
Q & A
Q. Stepwise methodology :
Molecular docking : Use AutoDock Vina to screen against bromodomain binding pockets (PDB: 5U0F) .
MD simulations : GROMACS-based 100-ns trajectories assess piperazine flexibility and hydrogen-bond stability .
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with log(1/IC) for piperazine derivatives .
[Advanced] What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Key hurdles include:
- Conformational flexibility : The piperazine ring adopts multiple chair/boat conformations, complicating SAR interpretation .
- Substituent cooperativity : Synergistic effects between the 3-methoxyphenyl and propyl groups require systematic substitution (e.g., isosteric replacements) .
- Off-target activity : Use selectivity profiling (e.g., CEREP panels) to deconvolute polypharmacology .
[Advanced] How can pharmacokinetic (PK) properties be optimized for in vivo efficacy?
Q. Approaches :
- LogP reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to lower cLogP from 4.2 to <3.5, improving aqueous solubility .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl to block CYP3A4-mediated oxidation .
- Bioavailability studies : Use cassette dosing in rodent models to compare AUC(0–24h) across analogs .
[Basic] What solvent systems are compatible with this compound for formulation studies?
- Polar solvents : DMSO and ethanol are ideal for stock solutions (≥10 mM) due to low aggregation .
- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for in vitro assays to prevent precipitation .
[Advanced] What in vitro models are suitable for evaluating its antitumor potential?
- Primary screens : NCI-60 cell panel identifies baseline cytotoxicity .
- Mechanistic follow-up : Apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) in MCF-7 cells .
- 3D spheroids : Assess penetration efficacy in HT-1080 fibrosarcoma models .
[Basic] How is purity quantified, and what thresholds are acceptable for pharmacological testing?
- HPLC-DAD : ≥95% purity (λ = 254 nm) with symmetrical peaks .
- Residual solvents : Meet ICH Q3C limits (e.g., <500 ppm for DMSO) .
[Advanced] What are the implications of its triazolo-pyrimidinone core for photophysical applications?
- Fluorescence tuning : Substituent-dependent Stokes shifts (Δλ = 50–120 nm) enable imaging probe development .
- Metal sensing : Coordinate with Cu via triazole N-atoms, detectable by quenching at 450 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
